molecular formula C15H17FN2O3S2 B2623159 N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 923464-81-7

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2623159
CAS RN: 923464-81-7
M. Wt: 356.43
InChI Key: HFEDHCMJIGIBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, commonly known as DMSO, is a colorless and odorless organic compound that has been widely used in scientific research. It is a powerful solvent that can dissolve both polar and nonpolar compounds, making it an essential tool in many fields of study.

Mechanism of Action

The exact mechanism of action of DMSO is not fully understood. However, it is believed to act as a free radical scavenger and an antioxidant, helping to protect cells from oxidative stress. DMSO has also been shown to modulate the activity of certain enzymes and ion channels, which may contribute to its biological effects.
Biochemical and Physiological Effects:
DMSO has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. DMSO can also modulate the expression of certain genes, leading to changes in cell behavior and function. Additionally, DMSO has been shown to have a protective effect on cells and tissues, helping to prevent damage from various stressors.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSO is its ability to dissolve a wide range of compounds, making it a versatile solvent for many different types of experiments. DMSO is also relatively non-toxic and has a low risk of causing adverse effects in cells or tissues. However, DMSO can be difficult to work with due to its high viscosity and tendency to form complexes with other compounds. Additionally, DMSO can interfere with certain assays and may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for the use of DMSO in scientific research. One area of interest is the development of new drug delivery systems that utilize DMSO to enhance the permeability of cell membranes. Additionally, DMSO may have potential applications in the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanisms of action and potential applications of DMSO in scientific research.

Synthesis Methods

DMSO can be synthesized through a multi-step process that involves the reaction of 4,5-dimethylthiazol-2-amine with 4-fluorobenzene sulfonyl chloride and butyric anhydride. The resulting compound is then purified through a series of recrystallizations and distillations to obtain pure DMSO.

Scientific Research Applications

DMSO has been used in a wide range of scientific research applications, including cell biology, biochemistry, and pharmacology. It is commonly used as a solvent for the dissolution of small molecules, peptides, and proteins. DMSO can also be used to enhance the permeability of cell membranes, allowing for the more efficient delivery of drugs and other compounds into cells.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S2/c1-10-11(2)22-15(17-10)18-14(19)4-3-9-23(20,21)13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEDHCMJIGIBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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